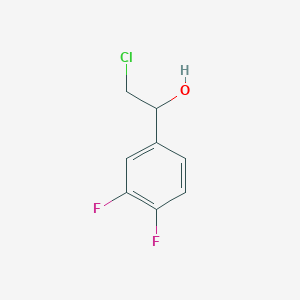

2-Chloro-1-(3,4-difluorophenyl)ethanol

Description

Significance within Fluorinated Organic Synthesis and Related Chemical Fields

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.govresearchgate.netresearchgate.netbohrium.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a compound. researchgate.net It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. researchgate.netbohrium.com The presence of the difluorophenyl moiety in 2-Chloro-1-(3,4-difluorophenyl)ethanol places it firmly within this important class of compounds. Its synthesis and reactions are of interest to chemists working on developing new drugs and materials.

The specific compound, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, is a vital chiral intermediate in the synthesis of Ticagrelor, a medication used to prevent thrombotic events such as heart attack and stroke in patients with acute coronary syndrome. proquest.com This direct application in the production of a widely used pharmaceutical underscores its industrial relevance and drives research into more efficient and sustainable synthetic routes.

Contextual Role as a Chiral Building Block in Advanced Organic Synthesis

Chiral building blocks are optically active molecules that are incorporated into the synthesis of a larger, more complex target molecule, transferring their stereochemical information. acs.orgbyjus.comchemistrysteps.comyoutube.com The use of such synthons is a cornerstone of modern asymmetric synthesis, as it allows for the construction of enantiomerically pure or enriched products, which is often crucial for biological activity and to avoid potential side effects from the other enantiomer. byjus.com

This compound possesses a stereogenic center at the carbon atom bearing the hydroxyl group. The (S)-enantiomer is the key precursor for Ticagrelor. proquest.com Consequently, a significant focus of research has been on the development of stereoselective methods to produce this specific enantiomer in high purity. These methods include both chemical and biocatalytic approaches.

For instance, traditional chemical synthesis has employed Corey-Bakshi-Shibata (CBS) catalyzed reduction of the corresponding ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966). proquest.com However, these methods can be costly and require harsh reaction conditions. proquest.com More recently, enzymatic processes using ketoreductases (KREDs) have been developed, offering a greener and more efficient alternative. proquest.comyoutube.com These biocatalytic methods can achieve high conversions and excellent enantiomeric excess (>99.9% ee). proquest.com

Emerging Research Directions and Associated Challenges for Halohydrin Derivatives

Halohydrins, which are compounds containing a halogen and a hydroxyl group on adjacent carbon atoms, are versatile intermediates in organic synthesis. google.comresearchgate.netnih.gov They can be readily converted into epoxides, which are themselves highly valuable building blocks. researchgate.netnih.gov

Emerging research in the field of halohydrin chemistry is focused on several key areas:

Biocatalysis: The use of enzymes, such as halohydrin dehalogenases (HHDHs) and ketoreductases, for the synthesis of enantiopure halohydrins is a rapidly growing field. nih.govresearchgate.net These methods offer high selectivity under mild reaction conditions. nih.govresearchgate.net Challenges remain in improving the substrate scope and stability of these enzymes. nih.gov

Organocatalysis: The development of small organic molecules as catalysts for the synthesis of halohydrins is another active area of research. bohrium.com This approach avoids the use of potentially toxic and expensive metal catalysts.

Cascade Reactions: Designing multi-step reactions that can be performed in a single pot (cascade reactions) to synthesize complex molecules from simple halohydrin precursors is a major goal. researchgate.net

A significant challenge in working with halohydrins is controlling regioselectivity and stereoselectivity during their synthesis and subsequent transformations. google.com For example, in the opening of an unsymmetrical halonium ion, the incoming nucleophile can attack at two different positions, leading to a mixture of products.

Overview of Prior Research on Related Halohydrins Bearing Dihaloaryl Moieties

The research on this compound is informed by a broader body of work on other halohydrins containing dihalogenated aromatic rings. For example, the synthesis and application of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol has been studied as an intermediate for antifungal medications.

Biocatalytic methods have also been successfully applied to the synthesis of other dihaloaryl halohydrins. For instance, the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to the corresponding (R)-alcohol has been achieved with high enantioselectivity using a mutant short-chain dehydrogenase/reductase. These studies on related compounds provide valuable insights into the reactivity and potential applications of this compound and guide the development of new synthetic strategies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(3,4-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOLLNVCYSUXCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CCl)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601259298 | |

| Record name | α-(Chloromethyl)-3,4-difluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51336-97-1 | |

| Record name | α-(Chloromethyl)-3,4-difluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51336-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Chloromethyl)-3,4-difluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 1 3,4 Difluorophenyl Ethanol

Asymmetric Synthesis Approaches to Enantioenriched 2-Chloro-1-(3,4-difluorophenyl)ethanol

Achieving high enantiomeric purity is critical for the utility of this compound as a chiral building block. Asymmetric synthesis, which favors the formation of one enantiomer over the other, is employed through various catalytic systems. The primary strategy involves the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966).

Organocatalysis offers a metal-free approach to asymmetric synthesis. A notable method for preparing enantioenriched this compound is the Corey–Bakshi–Shibata (CBS) reduction. acs.org This reaction utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone precursor. For instance, the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone has been accomplished using a complex of (S)-diphenylprolinol and trimethyl borate (B1201080) as the chiral catalyst with borane (B79455) dimethyl sulfide (B99878) serving as the reducing agent. google.com This approach has been reported to yield the desired (S)-alcohol with an enantiomeric excess (e.e.) between 93–95%. acs.org While effective at achieving stereocontrol, the use of toxic borane reagents and the costs associated with the catalyst can be drawbacks for large-scale production. acs.orggoogle.com

Metal-based catalysts provide powerful and efficient pathways for asymmetric reductions. Asymmetric transfer hydrogenation (ATH) represents a key strategy in this domain. This method avoids the use of high-pressure hydrogen gas by using hydrogen donor molecules like formic acid or isopropanol. A patented method describes the catalytic hydrogen transfer reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone using a metal catalyst with a mixture of formic acid and triethylamine (B128534) as the hydrogen source. google.com This process has been shown to produce optically pure (S)-2-chloro-1-(3,4-difluorophenyl)ethanol with high enantiomeric excess and is considered suitable for industrial production due to its low cost and simple operation. google.com

| Catalyst | Hydrogen Donor | Solvent | Temperature | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Formula (IIIa) | Formic Acid / Triethylamine | Dichloromethane | 30 °C | 98.3% |

| Formula (IIIb) | Formic Acid / Triethylamine | Toluene | 30 °C | 98.0% |

| Formula (IIIb) | Sodium Formate | Water | 40 °C | 98.0% |

Biocatalysis has emerged as a highly effective and sustainable alternative to traditional chemical methods for producing enantiopure compounds. researchgate.net The use of enzymes, particularly ketoreductases (KREDs), for the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone offers significant advantages, including exceptional stereoselectivity, mild reaction conditions, and reduced environmental impact. acs.orggoogle.com

| Enzyme (Biocatalyst) | Target Enantiomer | Conversion | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Ketoreductase (KRED) KR-01 | (S) | ~100% | >99.9% | acs.orgresearchgate.net |

| Ketoreductase from SEQ ID NO. 9 | Chiral | 99.2% | High Purity | google.com |

| Rhky-ADH | (S) | >99% | >99% | researchgate.net |

| PpKR8 from Paraburkholderia phymatum | (R) | Not Specified | Not Specified | researchgate.netdntb.gov.ua |

Diastereoselective Synthesis of Related Stereoisomers of this compound

The molecule this compound possesses a single stereocenter at the carbon bearing the hydroxyl group, meaning it exists as a pair of enantiomers ((R) and (S)) rather than diastereomers. Diastereoselective synthesis becomes relevant for molecules with two or more stereocenters. While the synthesis of diastereomers of the title compound itself is not a primary focus in the reviewed literature, the principles of diastereoselective synthesis would apply to the synthesis of derivatives or precursors containing an additional chiral center. For example, a stereocontrolled synthesis of alkanes with multiple contiguous fluorine atoms has been achieved through sequential fluorination of diastereoisomeric alcohol-diepoxides, demonstrating stereospecific control in complex systems. nih.gov However, specific methodologies for the diastereoselective synthesis of derivatives of this compound are not extensively documented in the available research.

Exploration of Novel Chlorination Reagents and Reaction Conditions for Selective Functionalization

The synthesis of the key precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone, requires a chlorination step. Traditional chlorinating agents such as phosphorus pentachloride (PCl₅) and gaseous chlorine (Cl₂) are effective but suffer from high toxicity, harsh reaction conditions, and poor atom economy. researchgate.net Recent advancements in organic chemistry have focused on developing novel, milder, and more sustainable chlorination methods. tuni.firesearcher.lifebohrium.com

Optimization of Reaction Parameters for Scalable Synthesis and Industrial Relevance

For a synthetic method to be industrially viable, it must be scalable, cost-effective, and safe. rsc.orgresearchgate.net Significant efforts have been made to optimize the synthesis of this compound, particularly for the biocatalytic routes.

Research on the ketoreductase KR-01 has demonstrated remarkable scalability. acs.orgresearchgate.net Process optimization led to a bioreduction procedure performed at a very high substrate concentration of 500 g/L, which is a critical factor for reducing reactor volume and improving space-time yield. acs.orgresearchgate.net This optimized process achieved nearly 100% conversion with over 99.9% e.e., resulting in a high space-time yield of 145.8 mmol/L/h. acs.org The ability to extract the product directly and use it in the subsequent synthetic step without extensive purification further enhances its industrial applicability. acs.orgresearchgate.net The metal-catalyzed transfer hydrogenation process has also been noted for its suitability for industrial production due to low-cost reagents and simple operations. google.com

| Method | Key Optimization Parameter | Result | Industrial Relevance | Reference |

|---|---|---|---|---|

| Biocatalysis (KR-01) | Substrate Concentration | 500 g/L | High productivity, high space-time yield (145.8 mmol/L/h), green process. | acs.orgresearchgate.net |

| Metal-Catalyzed ATH | Reagent Cost & Operation | Uses formic acid/triethylamine or sodium formate. | Low cost, simple operation, suitable for industrial production. | google.com |

| Organocatalysis (CBS) | Stereoselectivity | 93-95% e.e. | Effective stereocontrol but challenges with toxic reagents and cost. | acs.org |

Application of Green Chemistry Principles in the Sustainable Synthesis of this compound

The sustainable synthesis of this compound is a prime example of the successful implementation of green chemistry principles in pharmaceutical manufacturing. The focus has largely been on replacing traditional, often hazardous, chemical reductants with biocatalytic systems that offer high efficiency and selectivity under milder and more environmentally friendly conditions.

One of the most prominent green approaches is the use of ketoreductases (KREDs) for the asymmetric reduction of the precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone. acs.org These enzymes exhibit remarkable stereoselectivity, enabling the production of specific enantiomers of the final alcohol, which is crucial for its biological activity. For instance, the (S)-enantiomer is a vital building block for the anticoagulant drug Ticagrelor. acs.orgresearchgate.net

The advantages of biocatalytic reduction are numerous. The reactions are typically performed in aqueous media at or near ambient temperature and pressure, significantly reducing energy consumption and the need for volatile organic solvents. researchgate.net Furthermore, the high specificity of enzymes minimizes the formation of byproducts, leading to higher purity of the desired product and simplifying downstream processing. acs.org

Whole-cell biocatalysis represents a further advancement in the application of green chemistry to this synthesis. By utilizing recombinant microorganisms that express the desired ketoreductase, the need for costly enzyme purification is eliminated. researchgate.net These whole-cell systems can also incorporate cofactor regeneration mechanisms, a critical aspect for the economic viability of redox biocatalysis. For example, glucose dehydrogenase can be co-expressed with the ketoreductase to continuously regenerate the essential NADH cofactor, using glucose as a renewable and inexpensive sacrificial substrate.

Another innovative approach involves the use of deep eutectic solvents (DES) as co-solvents in the bioreduction process. researchgate.net DES are biodegradable and have low toxicity, making them a greener alternative to traditional organic solvents. Their use has been shown to enhance the permeability of the cell membrane, thereby improving the efficiency of the biocatalytic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. researchgate.net

Beyond biocatalysis, catalytic transfer hydrogenation using metal catalysts in the presence of a hydrogen donor like formic acid also presents a greener alternative to stoichiometric reducing agents. google.com This method avoids the use of highly reactive and hazardous reagents such as boranes, which are employed in some conventional chemical syntheses. acs.org The use of catalytic amounts of the metal and a benign hydrogen source contributes to a more sustainable chemical process.

The following tables summarize key findings from recent research on the green synthesis of this compound, highlighting the efficiency and selectivity of these advanced methodologies.

| Catalyst System | Substrate | Product Enantiomer | Yield | Enantiomeric Excess (e.e.) | Reference |

| Ketoreductase (KRED) KR-01 | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | Nearly 100% | >99.9% | acs.org |

| Recombinant E. coli with NADH-dependent reductase CmCR | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | 95.9% | >99% | researchgate.net |

| Metal Catalyst with Formic Acid/Triethylamine | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | ~68% (based on 2.6g product from 3.8g starting material) | 98.3% | google.com |

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound

| Parameter | Biocatalytic Reduction with KRED KR-01 | Catalytic Transfer Hydrogenation |

| Catalyst | Ketoreductase KR-01 | Metal catalyst |

| Reducing Agent | Isopropanol (cofactor regeneration) | Formic acid/triethylamine |

| Solvent | Aqueous buffer | Dichloromethane or Toluene |

| Temperature | 35 °C | 30 °C |

| Key Advantage | High stereoselectivity, mild conditions | Avoids hazardous borane reagents |

Table 2: Comparison of Reaction Conditions for Different Synthetic Approaches

Mechanistic Studies of Chemical Reactions Involving 2 Chloro 1 3,4 Difluorophenyl Ethanol

Nucleophilic Substitution Reactions at the Chiral Carbon Center of 2-Chloro-1-(3,4-difluorophenyl)ethanol

The carbon atom bonded to both the hydroxyl group and the difluorophenyl ring is a chiral center and the primary site of nucleophilic substitution. The reaction mechanism at this benzylic position can proceed through either an SN1 or SN2 pathway, dictated by factors such as the nature of the nucleophile, solvent, and the electronic effects of the substituent groups on the phenyl ring. libretexts.orgmasterorganicchemistry.com

Stereochemical Course of SN1 and SN2 Pathways

The stereochemical outcome of a nucleophilic substitution reaction at the chiral center of this compound is critically dependent on the operative mechanism.

SN2 Pathway : The SN2 (substitution nucleophilic bimolecular) mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). organic-chemistry.org This process leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. For a specific enantiomer of this compound, the SN2 reaction will yield a product with the opposite configuration. organic-chemistry.org This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.orgucsd.edu

SN1 Pathway : The SN1 (substitution nucleophilic unimolecular) mechanism proceeds through a two-step process. The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. ucsd.edu The benzylic position of this compound can, in principle, stabilize such a carbocation through resonance with the phenyl ring. In the second step, the nucleophile can attack the planar carbocation from either face with equal probability. ucsd.edu Consequently, the SN1 reaction typically results in racemization, producing a mixture of enantiomers. organic-chemistry.org This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. libretexts.orgucsd.edunih.gov

Influence of Fluorine Atoms on Reactivity and Stereoselectivity

The two fluorine atoms on the phenyl ring exert a profound influence on the reactivity of the benzylic carbon and the competition between SN1 and SN2 pathways.

Fluorine is the most electronegative element, and its primary influence in this context is a strong electron-withdrawing inductive effect (-I effect). stackexchange.com This effect has opposing consequences for the SN1 and SN2 mechanisms:

Destabilization of the SN1 Intermediate : The strong inductive withdrawal of electron density by the two fluorine atoms significantly destabilizes the adjacent benzylic carbocation that would be formed in an SN1 pathway. This destabilization raises the activation energy for the SN1 mechanism, making it less favorable compared to a non-fluorinated analogue. nih.gov

Enhancement of the SN2 Pathway : The same inductive effect that destabilizes the carbocation makes the benzylic carbon center more electron-deficient, or more electrophilic. This increased electrophilicity enhances its susceptibility to attack by a nucleophile, thereby favoring the SN2 pathway. Studies on substituted benzyl systems have shown that electron-withdrawing groups can accelerate SN2 reactions. acs.org

Given these electronic factors, nucleophilic substitution reactions at the chiral carbon of this compound are more likely to proceed via an SN2 mechanism, leading to a product with inverted stereochemistry.

| Factor | Influence on this compound | Favored Pathway |

| Substrate Structure | Secondary, benzylic carbon. | Can support both SN1 (carbocation) and SN2 (accessible). |

| Electronic Effect | Strong -I effect from two fluorine atoms. | Destabilizes SN1 carbocation, increases electrophilicity for SN2. |

| Nucleophile | Strong nucleophiles (e.g., RO⁻, CN⁻). | SN2 |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH). | SN1 |

| Solvent | Polar protic (e.g., water, ethanol). | SN1 |

| Solvent | Polar aprotic (e.g., acetone, DMSO). | SN2 |

Elimination Reactions Leading to Fluoroaryl Epoxides from this compound

This compound belongs to the class of compounds known as halohydrins, which feature a halogen and a hydroxyl group on adjacent carbon atoms. These molecules are key precursors for the synthesis of epoxides through an intramolecular elimination reaction. byjus.com

Mechanism of Dehydrohalogenation and Ring Closure

The conversion of this compound to the corresponding epoxide, 2-(3,4-difluorophenyl)oxirane, is achieved by treatment with a base. byjus.commasterorganicchemistry.com The reaction is a type of dehydrohalogenation and proceeds via an intramolecular Williamson ether synthesis. masterorganicchemistry.com

The mechanism involves two key steps:

Deprotonation : A base, such as sodium hydroxide, abstracts the acidic proton from the hydroxyl group to form an alkoxide ion.

Intramolecular SN2 Attack : The newly formed alkoxide acts as an internal nucleophile. It attacks the adjacent carbon atom bearing the chlorine atom, displacing the chloride ion (the leaving group) and forming the three-membered epoxide ring. byjus.commasterorganicchemistry.com

This ring-closing step is an intramolecular SN2 reaction. For the reaction to occur, the molecule must adopt a conformation where the nucleophilic oxygen and the chlorine leaving group are in an anti-periplanar arrangement. masterorganicchemistry.comamazonaws.com This geometric requirement is crucial for the stereochemical outcome of the reaction.

Regioselectivity and Stereoselectivity of Epoxide Formation

The formation of an epoxide from a halohydrin is a highly stereospecific process. khanacademy.org The stereochemistry of the starting material directly dictates the stereochemistry of the epoxide product due to the backside attack requirement of the intramolecular SN2 mechanism.

For this compound, which has two chiral centers (at C1 and C2, though C2 is not chiral in this specific molecule, the principle applies to substituted analogues), the relationship is as follows:

An (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol enantiomer will yield a specific enantiomer of 2-(3,4-difluorophenyl)oxirane. The backside attack by the alkoxide on the carbon-chlorine bond results in an inversion of configuration at the carbon bearing the chlorine.

This stereospecificity is a cornerstone of synthetic strategies that use chiral halohydrins to produce enantiomerically pure epoxides. nih.gov The reaction is generally not regioselective in this case as the positions of the hydroxyl and chloro groups are fixed, leading to a single constitutional isomer of the epoxide.

| Starting Material Stereochemistry | Required Conformation | Epoxide Product Stereochemistry |

| (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol | Oxygen anion and chlorine must be anti-periplanar. | A specific enantiomer of 2-(3,4-difluorophenyl)oxirane. |

| (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol | Oxygen anion and chlorine must be anti-periplanar. | The opposite enantiomer of 2-(3,4-difluorophenyl)oxirane. |

Oxidation and Reduction Pathways of this compound

The interconversion between this compound and its corresponding ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966), represents the core of its oxidation and reduction chemistry.

Oxidation Pathway As a secondary alcohol, this compound can be oxidized to form a ketone. studymind.co.uklibretexts.org This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon. libretexts.orgchemistrystudent.com The reaction terminates at the ketone stage, as there are no further hydrogens on the carbonyl carbon to be removed for oxidation to a carboxylic acid. libretexts.orgchemguide.co.uk

Common laboratory oxidizing agents for this transformation include:

Chromium-based reagents like Pyridinium chlorochromate (PCC) or the Jones reagent (CrO₃ in sulfuric acid). wikipedia.org

Other modern, milder reagents such as those based on DMSO (Swern oxidation) or hypervalent iodine (Dess-Martin periodinane).

Reduction Pathway The reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone, to the chiral alcohol this compound is a well-studied and synthetically important reaction. researchgate.netacs.org The primary challenge and focus of research in this area is to control the stereochemistry of the reaction to produce a single enantiomer of the alcohol, which is a valuable chiral building block. researchgate.netresearchgate.net

Both chemical and biocatalytic methods have been developed for this asymmetric reduction:

Chemical Reduction : This involves the use of chiral reducing agents or catalysts. For instance, asymmetric transfer hydrogenation using a metal catalyst with a chiral ligand can reduce the ketone to the alcohol with high enantioselectivity. google.com

Biocatalytic Reduction : Enzymes, particularly ketoreductases (KREDs), have been extensively employed for this transformation. researchgate.netacs.orgacs.org These enzymes can exhibit extremely high enantioselectivity, often producing the desired alcohol with an enantiomeric excess (ee) greater than 99%. acs.orgsci-hub.se The reaction is often coupled with a cofactor regeneration system. acs.org

Below is a table summarizing findings from various studies on the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone.

| Catalyst/Enzyme | Reducing Agent/System | Conversion | Enantiomeric Excess (ee) | Product |

| Ketoreductase (KRED) KR-01 | Isopropanol | ~100% | >99.9% | (S)-enantiomer |

| Short-Chain Dehydrogenase PpKR8 | Glucose/GDH | 100% | 99.9% | (R)-enantiomer |

| Carbonyl Reductase LsCR | Isopropanol/NADH | >99% | 99.9% | (S)-enantiomer |

| Metal Catalyst (Formula IIIa) | Formic acid/Triethylamine (B128534) | >99% | 98.3% | (S)-enantiomer |

A potential side reaction under certain reductive conditions is reductive dehalogenation, where the chlorine atom is removed from the α-carbon of the ketone before or after reduction of the carbonyl group. wikipedia.org

Selective Oxidation of the Hydroxyl Group to Carbonyl Functionality

The selective oxidation of the secondary alcohol in this compound yields the corresponding ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone. chemicalbook.comlookchem.comscbt.com This transformation is a fundamental reaction in organic synthesis. While the enzymatic reduction of the ketone to the chiral alcohol is extensively studied, the reverse oxidation reaction is equally significant. acs.orgresearchgate.netacs.org The mechanism of oxidation depends on the specific reagents employed, but the general principle involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.

Several modern catalytic systems are effective for the selective oxidation of secondary alcohols to ketones with high efficiency and selectivity, minimizing over-oxidation or side reactions. organic-chemistry.org Common methods applicable to this substrate include:

Transition Metal-Catalyzed Oxidations: Catalysts based on metals like ruthenium, palladium, or copper can facilitate oxidation using a terminal oxidant such as molecular oxygen or hydrogen peroxide. For instance, a V₂O₅ catalyst in toluene at 100°C can selectively convert secondary alcohols into ketones. organic-chemistry.org

TEMPO-Catalyzed Oxidation: The use of 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (NaOCl) is a mild and highly selective method. The mechanism involves the oxidation of TEMPO to the N-oxoammonium ion, which is the active oxidant that converts the alcohol to the ketone.

Quinone-Based Catalysis: Quinone-type compounds can catalyze the oxidation of alcohols. The process involves hydrogen abstraction from the alcohol by the quinone, leading to the formation of the ketone and the hydrogenated quinone. google.com Molecular oxygen is often used to regenerate the quinone catalyst. google.com

The table below summarizes various catalytic systems for the oxidation of secondary alcohols.

| Catalyst System | Oxidant | Typical Conditions | Advantages |

| TEMPO/NaOCl | Sodium Hypochlorite | CH₂Cl₂/H₂O, 0°C | High selectivity, mild conditions |

| V₂O₅ | O₂ | Toluene, 100°C | Chemoselective for secondary alcohols |

| Quinone/O₂ | Molecular Oxygen | 80-200°C, 0.1-40 MPa | Uses air or O₂ as the terminal oxidant |

| CeBr₃/H₂O₂ | Hydrogen Peroxide | Aqueous solution | "Green" oxidant, high selectivity |

Reductive Dechlorination Mechanisms and Byproduct Formation

Reductive dechlorination is a chemical reaction that involves the cleavage of a carbon-chlorine bond and its replacement with a carbon-hydrogen bond, using a reductant. wikipedia.org In the case of this compound, this reaction would remove the chlorine atom to form 1-(3,4-difluorophenyl)ethanol. This process is significant for both organic synthesis and the remediation of chlorinated organic compounds. wikipedia.org

The mechanisms for reductive dechlorination can vary:

Catalytic Hydrodechlorination (HDC): This is a common and efficient method that utilizes a transition metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. wikipedia.org The hydrogen source can be H₂ gas, formic acid, or other hydrogen donors. The mechanism involves the oxidative addition of the C-Cl bond to the metal surface, followed by hydrogenolysis, which cleaves the C-Cl bond and forms a C-H bond.

Zero-Valent Metal Reduction: Metals such as zinc (Zn) or iron (Fe) can act as stoichiometric reductants. wikipedia.org The reaction proceeds via electron transfer from the metal surface to the chlorinated compound, leading to the cleavage of the carbon-chlorine bond and the formation of a chloride ion.

Biological Reductive Dechlorination: Certain anaerobic microorganisms can use chlorinated compounds as electron acceptors in a process known as organohalide respiration. wikipedia.orgnih.gov This process is often highly specific and proceeds via a series of enzymatic steps.

Byproduct Formation: The primary byproduct of a complete reductive dechlorination of this compound is the chloride ion. The main organic product is 1-(3,4-difluorophenyl)ethanol. However, depending on the reaction conditions and the strength of the reducing agent, other byproducts could potentially form. For example, aggressive reduction conditions could lead to the reduction of the hydroxyl group or even the defluorination of the aromatic ring, although the latter is significantly less favorable than dechlorination. Incomplete reactions would result in a mixture of the starting material and the dechlorinated product.

The following table outlines common systems used for reductive dechlorination.

| Method | Reductant/Catalyst | Mechanism Type | Primary Product |

| Catalytic Hydrodechlorination | Pd/C, H₂ | Heterogeneous Catalysis | 1-(3,4-difluorophenyl)ethanol |

| Zero-Valent Metal | Fe⁰ or Zn⁰ | Electron Transfer | 1-(3,4-difluorophenyl)ethanol |

| Biological | Anaerobic Bacteria | Enzymatic | 1-(3,4-difluorophenyl)ethanol |

Rearrangement Reactions and Fragmentation Pathways of this compound Scaffolds

The carbon skeleton of this compound can potentially undergo rearrangement or fragmentation under specific conditions, such as in the presence of strong acids or during mass spectrometry analysis.

Rearrangement Reactions: Rearrangement reactions often proceed through carbocation intermediates. masterorganicchemistry.com In the presence of a strong acid, the hydroxyl group of this compound can be protonated, forming a good leaving group (H₂O). Its departure would generate a secondary benzylic carbocation.

This secondary benzylic carbocation is relatively stable due to resonance with the difluorophenyl ring. Because of this inherent stability, large-scale skeletal rearrangements like Wagner-Meerwein shifts are generally not expected unless a significantly more stable carbocation could be formed, which is unlikely in this structure. masterorganicchemistry.commvpsvktcollege.ac.in A 1,2-hydride shift from the adjacent chloromethyl group is conceivable but would lead to a primary carbocation, which is less stable. Therefore, under typical acidic conditions, substitution or elimination reactions are more probable than significant skeletal rearrangements.

Fragmentation Pathways: In mass spectrometry, the molecular ion of this compound would undergo fragmentation to produce characteristic ions. Common fragmentation pathways for benzylic alcohols include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway. This would result in the loss of a chloromethyl radical (•CH₂Cl) to form a stable, resonance-delocalized [M - CH₂Cl]⁺ ion corresponding to the 3,4-difluorobenzaldehyde cation.

Loss of Water: Dehydration to lose a molecule of H₂O is a typical fragmentation for alcohols, leading to the formation of a [M - H₂O]⁺ radical cation.

Loss of HCl: Elimination of hydrogen chloride (HCl) could also occur, particularly in thermal or electron-impact ionization, leading to a [M - HCl]⁺ fragment.

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring can occur, leading to the formation of a difluorophenyl cation or a chloromethyl-ethenol cation, although this is generally less favored than alpha-cleavage.

These pathways help in the structural elucidation of the molecule and provide insight into its stability and bond strengths.

Sophisticated Spectroscopic and Structural Elucidation of 2 Chloro 1 3,4 Difluorophenyl Ethanol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational Analysis and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. For a molecule with the complexity of 2-Chloro-1-(3,4-difluorophenyl)ethanol, which contains a stereocenter and prochiral protons, advanced NMR techniques are essential for unambiguous signal assignment and conformational analysis. rsc.org

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information, but signal overlap and complex splitting patterns often necessitate two-dimensional (2D) experiments for a complete structural assignment. youtube.comyoutube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). For this compound, a COSY spectrum would reveal correlations between the methine proton (H-1) and the two diastereotopic protons of the chloromethyl group (H-2a, H-2b). It would also show couplings between the aromatic protons on the difluorophenyl ring. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbons. youtube.com It is invaluable for assigning the carbon resonances. The HSQC spectrum would show a cross-peak connecting the methine proton (H-1) to its corresponding carbon (C-1), and similarly for the chloromethyl protons (H-2a, H-2b) and C-2, as well as the aromatic protons and their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically ²JCH and ³JCH), connecting protons to carbons that are two or three bonds away. youtube.com This is crucial for piecing together the molecular framework. For instance, the methine proton (H-1) would show HMBC correlations to the aromatic carbons C-1', C-2', and C-6', confirming the connectivity of the ethanol (B145695) side chain to the phenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. mdpi.com NOESY is particularly powerful for conformational analysis. For example, observing NOE cross-peaks between one of the chloromethyl protons and specific aromatic protons could help define the preferred rotational conformation (rotamer) around the C1-C1' bond.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) | Potential NOESY Correlations (¹H) |

|---|---|---|---|---|

| H-1 (methine) | H-2a, H-2b | C-1 | C-2, C-1', C-2', C-6' | H-2a, H-2b, H-2', H-5' |

| H-2a/H-2b (methylene) | H-1 | C-2 | C-1 | H-1, H-2' |

| H-2' (aromatic) | H-5', H-6' (via ⁴JHF, ⁵JHH) | C-2' | C-1, C-1', C-3', C-4' | H-1, H-6' |

| H-5' (aromatic) | H-6', H-2' (via ⁵JHH, ⁴JHF) | C-5' | C-1', C-3', C-4' | H-6', H-1 |

| H-6' (aromatic) | H-5', H-2' (via ³JHH, ⁴JHF) | C-6' | C-1, C-1', C-2', C-4' | H-5', H-2' |

Since enantiomers exhibit identical NMR spectra under achiral conditions, distinguishing them requires a chiral environment. libretexts.org This can be achieved using chiral shift reagents (CSRs), typically lanthanide complexes with chiral ligands, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). mit.edu

The hydroxyl group of this compound acts as a Lewis base, coordinating to the Lewis acidic lanthanide center of the CSR. harvard.edu This forms transient diastereomeric complexes ((R)-alcohol•(CSR) and (S)-alcohol•(CSR)). These diastereomeric complexes have different geometries and association constants, leading to differential shifts in the proton resonances of the enantiomers. harvard.edu The signals for corresponding protons in the R and S enantiomers, which are superimposed in the absence of the CSR, split into two separate signals. The ratio of the integrals of these separated signals provides a direct and highly precise measurement of the enantiomeric excess (ee). mit.edu

Given the presence of two fluorine atoms on the phenyl ring, ¹⁹F NMR spectroscopy is a particularly insightful technique. researchgate.net The ¹⁹F nucleus is 100% abundant and has a spin of ½, making it highly sensitive for NMR experiments. The chemical shifts of the fluorine atoms are extremely sensitive to their electronic environment.

Analysis of the ¹⁹F NMR spectrum provides information on:

Electronic Effects: The chemical shifts of F-3' and F-4' are influenced by the electron-donating or -withdrawing nature of the substituents on the side chain.

Through-Bond Coupling: ¹⁹F-¹H and ¹⁹F-¹³C coupling constants (J-couplings) over multiple bonds can be observed, helping to confirm structural assignments. For example, F-3' would couple to H-2' and H-5', while F-4' would couple to H-5'.

Through-Space Interactions: Conformational information can be gleaned from through-space couplings between fluorine and nearby protons. acs.org For instance, a NOESY-type experiment correlating ¹⁹F and ¹H could reveal spatial proximity between a fluorine atom and the methine (H-1) or methylene (B1212753) (H-2) protons, providing strong evidence for a specific preferred conformation of the side chain relative to the aromatic ring. researchgate.net

Vibrational Spectroscopy (Raman and FT-IR) for Functional Group Interaction Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. wvu.edu These techniques are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding. researchgate.net

For this compound, key vibrational modes include:

O-H Stretch: In a dilute, non-polar solvent, a sharp band corresponding to the "free" hydroxyl group is expected around 3600 cm⁻¹. In concentrated solutions or in the solid state, intermolecular hydrogen bonding causes this band to broaden significantly and shift to a lower frequency (typically 3200-3400 cm⁻¹). The extent of this shift provides a measure of the hydrogen bond strength. nih.govresearchcommons.org

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol side chain appear just below 3000 cm⁻¹.

C-F Stretches: Strong absorptions corresponding to the C-F stretching modes are expected in the 1100-1300 cm⁻¹ region of the IR spectrum.

C-O Stretch: The C-O stretching vibration of the secondary alcohol typically appears as a strong band in the 1050-1150 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibration gives rise to a band in the 600-800 cm⁻¹ region.

By comparing the spectra of the compound under different concentrations and in different solvents, the dynamics of hydrogen-bonded dimers and larger aggregates (multimers) can be investigated. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Notes |

|---|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3400 | Strong, Broad | Frequency decreases with increasing H-bond strength. |

| O-H stretch (free) | ~3600 | Strong, Sharp | Observed in dilute, non-polar solvents. |

| Aromatic C-H stretch | 3010 - 3100 | Medium to Weak | Characteristic of the phenyl ring. |

| Aliphatic C-H stretch | 2850 - 2960 | Medium | From the -CH(OH)CH₂Cl group. |

| C-F stretch | 1100 - 1300 | Strong | Characteristic of the difluorophenyl group. |

| C-O stretch | 1050 - 1150 | Strong | Position can indicate secondary alcohol nature. |

| C-Cl stretch | 600 - 800 | Medium to Strong | Position is sensitive to conformation. |

High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing and Identification of Intermediates

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This is crucial for confirming the identity of a compound and for elucidating its fragmentation pathways under ionization. kobv.de

Upon electron ionization (EI), this compound (MW ≈ 192.0153 for the most common isotopes) would undergo characteristic fragmentation. Tracing these pathways helps to confirm the structure and can be used to identify related compounds in complex mixtures. sci-hub.se

Key expected fragmentation pathways include:

Alpha-Cleavage: The most favorable cleavage is often adjacent to the oxygen atom. This would involve the loss of the chloromethyl radical (•CH₂Cl) to yield a stable, resonance-stabilized oxonium ion at m/z 143.

Benzylic Cleavage: Cleavage of the C1-C1' bond would result in the formation of a difluorophenyl cation or a related fragment.

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, which would lead to an ion at m/z 174.

Loss of HCl: Elimination of a molecule of hydrogen chloride is also possible, leading to an epoxide intermediate or rearranged ion.

Table 3: Predicted High-Resolution Mass Spectrometry Fragments for C₈H₇ClF₂O

| Proposed Fragment Ion (Formula) | Calculated Exact Mass (m/z) | Proposed Origin |

|---|---|---|

| [C₈H₇ClF₂O]⁺• (M⁺•) | 192.0153 | Molecular Ion |

| [C₈H₅F₂O]⁺ | 174.0285 | Loss of H₂O |

| [C₇H₆F₂O]⁺ | 143.0360 | Loss of •CH₂Cl (alpha-cleavage) |

| [C₆H₃F₂]⁺ | 113.0197 | Difluorophenyl cation |

Single-Crystal X-ray Diffraction of Crystalline Derivatives and Metal Complexes for Absolute Configuration Determination

While NMR and vibrational spectroscopy provide powerful structural information, single-crystal X-ray diffraction (SC-XRD) offers the only method for the direct and unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. researchgate.netpreprints.org

Since this compound is a liquid or low-melting solid at room temperature, obtaining a suitable single crystal of the parent compound can be challenging. A common strategy is to prepare a crystalline derivative. ox.ac.uk This can be achieved by:

Esterification: Reacting the alcohol with a chiral carboxylic acid (e.g., Mosher's acid) to form a diastereomeric ester.

Salt Formation: If the derivative contains a basic site, reaction with a chiral acid can form a diastereomeric salt.

Complexation: Coordination of the alcohol to a metal center that is part of a chiral complex.

Once a high-quality single crystal of a derivative is grown, it is subjected to X-ray diffraction analysis. nih.gov The diffraction pattern is used to calculate the electron density map of the unit cell, revealing the precise position of every atom. To determine the absolute configuration of the chiral center (C-1), anomalous dispersion effects are utilized. When heavy atoms (typically heavier than oxygen) are present in the structure, their interaction with the X-rays is slightly different for the two enantiomers. Analysis of the intensities of specific pairs of reflections (Bijvoet pairs) allows for the calculation of the Flack parameter. A Flack parameter value close to 0 confirms the correct absolute configuration, while a value close to 1 indicates that the inverted structure is correct. ox.ac.uk This method provides the ultimate proof of the R or S configuration at the stereocenter.

Circular Dichroism Spectroscopy for Chiroptical Properties and Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is an essential analytical technique for the investigation of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral chromophore. The resulting CD spectrum provides valuable information regarding the stereochemical features of the molecule, making it a powerful tool for determining the absolute configuration of enantiomers. In the context of this compound, both electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) can be employed to elucidate its chiroptical properties.

The electronic transitions of the 3,4-difluorophenyl chromophore are primarily responsible for the signals observed in the ECD spectrum. The substitution pattern on the aromatic ring, as well as the nature and spatial arrangement of the substituents at the stereogenic center, significantly influence the sign and magnitude of the Cotton effects. For molecules like this compound, the electronic transitions of the benzene (B151609) ring (typically the ¹Lₐ and ¹Lₑ bands) are perturbed by the chiral environment, leading to characteristic CD signals.

Due to the scarcity of published experimental CD data for this compound, theoretical calculations, such as time-dependent density functional theory (TDDFT), are invaluable for predicting the ECD spectrum. nih.govresearchgate.net By comparing the theoretically calculated spectrum with an experimentally obtained one, the absolute configuration of a synthesized or isolated enantiomer can be unambiguously assigned. mtoz-biolabs.com

For illustrative purposes, a hypothetical ECD spectrum for the (R)- and (S)-enantiomers of this compound is presented below. The signs of the Cotton effects are based on established empirical rules for similar aromatic carbinols.

Table 1: Hypothetical Electronic Circular Dichroism (ECD) Data for this compound Enantiomers

| Wavelength (nm) | (R)-Enantiomer Molar Circular Dichroism (Δε) [L·mol⁻¹·cm⁻¹] | (S)-Enantiomer Molar Circular Dichroism (Δε) [L·mol⁻¹·cm⁻¹] | Assignment |

| 215 | +8.5 | -8.5 | ¹Lₐ transition |

| 268 | -1.2 | +1.2 | ¹Lₑ transition |

Note: The data presented in this table is hypothetical and for illustrative purposes only, intended to demonstrate the expected chiroptical behavior of the compound based on the principles of ECD spectroscopy.

In addition to ECD, Vibrational Circular Dichroism (VCD) spectroscopy offers a complementary and powerful method for determining the absolute configuration of chiral molecules, particularly for those with conformational flexibility. schrodinger.combiotools.usnih.gov VCD measures the differential absorption of left and right circularly polarized infrared radiation for fundamental vibrational transitions. researchgate.netresearchgate.net The advantage of VCD lies in its sensitivity to the entire molecular structure, not just the chromophoric parts.

For this compound, VCD spectra would exhibit characteristic bands corresponding to the stretching and bending vibrations of the C-H, O-H, C-O, and C-Cl bonds associated with the chiral center and its substituents. The signs and intensities of these VCD bands are unique to each enantiomer. Similar to ECD, the comparison of experimental VCD spectra with those predicted by ab initio calculations allows for a reliable assignment of the absolute configuration. nih.gov

An illustrative set of hypothetical VCD data for a key vibrational mode of this compound is provided below.

Table 2: Hypothetical Vibrational Circular Dichroism (VCD) Data for a Selected Vibrational Mode of this compound Enantiomers

| Wavenumber (cm⁻¹) | (R)-Enantiomer Differential Absorbance (ΔA x 10⁻⁴) | (S)-Enantiomer Differential Absorbance (ΔA x 10⁻⁴) | Vibrational Mode Assignment |

| 1085 | +2.5 | -2.5 | C-O stretching coupled with C-C stretching |

Note: The data in this table is hypothetical and serves to illustrate the principles of VCD spectroscopy for this compound.

The combination of ECD and VCD spectroscopy, supported by theoretical calculations, provides a robust and comprehensive approach for the elucidation of the chiroptical properties and the unambiguous determination of the absolute configuration of this compound and its derivatives.

Biomedical and Pharmacological Research Applications of 2 Chloro 1 3,4 Difluorophenyl Ethanol Scaffolds

Rational Design and Synthesis of Analogues for Targeted Biological Screening

The rational design of analogues based on the 2-chloro-1-(3,4-difluorophenyl)ethanol scaffold is a strategic approach to discovering new bioactive molecules. This process involves the systematic modification of the core structure to explore and optimize interactions with specific biological targets. The primary points of modification on the scaffold include the phenyl ring, the hydroxyl group, and the chlorine atom.

Researchers can introduce a variety of substituents onto the phenyl ring to modulate the electronic and steric properties of the molecule. For instance, the synthesis of derivatives with different halogen substitutions or the introduction of alkyl or alkoxy groups can significantly alter the compound's lipophilicity and its ability to form key interactions within a biological target's binding site.

The hydroxyl group is a critical site for modification, often serving as a handle for esterification or etherification to produce prodrugs or to introduce larger functional groups that can probe deeper into a receptor pocket. Furthermore, the chiral nature of this hydroxyl group is of paramount importance, and synthetic strategies are often focused on producing enantiomerically pure analogues to assess the stereochemical requirements for biological activity. Asymmetric synthesis, often employing biocatalysts like baker's yeast or isolated enzymes such as ketoreductases, has been a successful approach for obtaining the desired (S)- or (R)-enantiomers of 2-chloro-1-phenylethanol derivatives with high enantiomeric excess.

The chlorine atom on the ethyl side chain can be substituted with other functional groups, such as azides or amines, to generate a diverse library of compounds for biological screening. For example, the conversion of the chloro group to an amino group would transform the scaffold into a phenylethanolamine, a well-known pharmacophore present in many biologically active compounds.

A representative, though generalized, synthetic scheme for the diversification of the this compound scaffold is presented below. The initial step typically involves the asymmetric reduction of the corresponding ketone to establish the chiral center, followed by various modifications to the phenyl ring or the side chain.

Table 1: Examples of Synthetic Modifications for Analogue Generation

| Starting Material | Reagents and Conditions | Product | Potential Biological Target Class |

|---|---|---|---|

| 2-Chloro-1-(3,4-difluorophenyl)ethanone (B1661966) | Asymmetric reduction (e.g., using a chiral catalyst or biocatalyst) | (S)- or (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol | Precursor for various targets |

| This compound | Acylation (e.g., with an aromatic acid chloride) | Aromatic ester derivatives | Antifungal agents |

Structure-Activity Relationship (SAR) Studies for Molecular Target Interaction

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds derived from the this compound scaffold. These studies systematically investigate how changes in the molecular structure affect the compound's efficacy and selectivity.

The stereochemistry of the chiral center at the carbon bearing the hydroxyl group is a critical determinant of biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.

For instance, in the case of antifungal derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol, a structurally related scaffold, the (-) isomers were found to be up to 500 times more active than the (+) isomers nih.gov. This dramatic difference in activity underscores the importance of a specific three-dimensional arrangement of atoms for optimal interaction with the fungal target enzyme. Similarly, for phenylethanolamine analogues that are substrates for the enzyme phenylethanolamine N-methyltransferase, the enzyme exhibits a preference for the (1R)-isomers nih.gov. Therefore, the synthesis of enantiomerically pure analogues of this compound is a prerequisite for meaningful SAR studies and for the development of selective therapeutic agents.

The presence of the 3,4-difluorinated phenyl ring is another key feature of the scaffold that significantly influences its pharmacological profile. The fluorine atoms can have several effects on the molecule's properties:

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

Metabolic Stability: The carbon-fluorine bond is very strong, and the introduction of fluorine atoms at positions susceptible to metabolic attack (e.g., by cytochrome P450 enzymes) can block metabolism at that site, thereby increasing the drug's half-life.

Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can affect the ionization state of the molecule at physiological pH and its interaction with biological targets.

SAR studies on halogenated phenylethanolamines have shown that the position of the halogen atoms on the phenyl ring is critical for their biological activity. For example, 2,5-dihalogenated phenylethanolamines were found to be more potent beta-receptor blockers than their 2,4-dihalogenated or 3,4-dihalogenated counterparts nih.gov. This highlights the sensitivity of the receptor's binding pocket to the specific substitution pattern on the phenyl ring.

Mechanisms of Biological Action at the Molecular and Cellular Level

Elucidating the mechanism of action of novel compounds derived from the this compound scaffold is essential for their development as therapeutic agents. This involves identifying their molecular targets and understanding how they modulate cellular signaling pathways.

One potential mechanism of action for analogues of this compound is the inhibition of specific enzymes. The chloroethyl moiety, for example, can act as a reactive group that forms a covalent bond with a nucleophilic residue in the active site of an enzyme, leading to irreversible inhibition.

Kinetic analysis is employed to characterize the nature of enzyme inhibition. This can reveal whether an inhibitor is competitive, non-competitive, or uncompetitive, providing insights into its binding site and mechanism. For example, if a compound is a competitive inhibitor, it will bind to the same site as the enzyme's natural substrate. The inhibition constant (Ki) is a quantitative measure of the inhibitor's potency.

While specific enzyme inhibition studies on this compound itself are not widely reported, related structures have been shown to inhibit enzymes. For instance, substituted benzimidazoles, which can be synthesized from precursors with a similar chemical backbone, have been shown to inhibit phenylethanolamine N-methyltransferase nih.gov.

Table 2: Hypothetical Enzyme Inhibition Data for a Fictional Analogue

| Enzyme | Analogue | Type of Inhibition | Ki (nM) |

|---|---|---|---|

| Hypothetical Kinase A | Analogue X | Competitive | 50 |

| Hypothetical Protease B | Analogue X | Non-competitive | 250 |

| Hypothetical Kinase A | Analogue Y | Competitive | 15 |

This table is for illustrative purposes only and does not represent real experimental data.

Analogues of this compound, particularly those modified to resemble phenylethanolamines, are prime candidates for interacting with G-protein coupled receptors (GPCRs), such as adrenergic and dopaminergic receptors. These compounds can act as either agonists (activating the receptor) or antagonists (blocking the receptor).

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is displaced by the test compound, and the concentration of the test compound required to displace 50% of the radiolabeled ligand (IC50) is determined. The binding affinity (Ki) can then be calculated from the IC50 value.

Functional assays are subsequently performed to determine whether the compound is an agonist or an antagonist. For example, if the receptor is coupled to the production of a second messenger like cyclic AMP (cAMP), an agonist will increase cAMP levels, while an antagonist will block the effect of a known agonist.

Studies on 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives have shown that modifications to the amine group can significantly enhance the affinity and selectivity for D2 dopamine receptors over D1 receptors nih.gov. This demonstrates the potential for fine-tuning the pharmacological profile of such analogues through rational design. The modulation of these receptor signaling pathways can have profound effects on cellular function and physiology, offering therapeutic opportunities for a range of disorders.

Investigation of Metabolic Pathways and Biotransformation in Mammalian Systems

The metabolic fate of xenobiotics, including therapeutic agents and their intermediates, is a critical area of investigation in biomedical and pharmacological research. Understanding the biotransformation of a compound like this compound is essential for predicting its pharmacokinetic profile, potential bioactivity, and clearance from the body. While specific in vivo metabolic studies on this compound are not extensively documented in publicly available literature, its metabolic pathways in mammalian systems can be predicted based on its chemical structure and established principles of drug metabolism.

The biotransformation of foreign compounds typically occurs in two main phases: Phase I and Phase II metabolism. fiveable.meusmlestrike.comwikipedia.orgderangedphysiology.com These processes primarily take place in the liver, facilitated by a host of enzymes that aim to increase the water solubility of the compound, thereby aiding its excretion. nih.govspringernature.comresearchgate.net

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups on the parent molecule. fiveable.meusmlestrike.com For this compound, the primary sites for Phase I metabolism would likely be the alcohol group and the aromatic ring.

Oxidation: The secondary alcohol group of this compound could be oxidized to the corresponding ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone. This reaction is a common metabolic pathway for secondary alcohols and is often catalyzed by alcohol dehydrogenases or cytochrome P450 (CYP450) enzymes. wordpress.com

Aromatic Hydroxylation: The difluorophenyl ring is another potential site for oxidative metabolism. The CYP450 enzyme system, a superfamily of heme-containing monooxygenases, is primarily responsible for the hydroxylation of aromatic rings. wordpress.comnih.govmdpi.com This would involve the introduction of a hydroxyl (-OH) group onto the aromatic ring, likely at a position not already substituted by fluorine. The presence of fluorine atoms can influence the site and rate of hydroxylation, sometimes making the ring more resistant to metabolic attack. researchgate.nettandfonline.com

Dehalogenation: The carbon-fluorine bond is generally very stable and resistant to metabolic cleavage. researchgate.nettandfonline.com However, metabolic defluorination, while less common for aromatic fluorides, can occur through the action of CYP450 enzymes. researchgate.netbohrium.com The carbon-chlorine bond is generally more susceptible to metabolic cleavage than the C-F bond. This could potentially lead to the formation of a reactive intermediate.

Interactive Data Table: Potential Phase I Metabolic Reactions of this compound

| Reaction Type | Substrate | Potential Metabolite | Key Enzyme Family |

| Oxidation | This compound | 2-Chloro-1-(3,4-difluorophenyl)ethanone | Alcohol Dehydrogenase, Cytochrome P450 |

| Aromatic Hydroxylation | This compound | Hydroxylated this compound | Cytochrome P450 |

| Oxidative Dechlorination | This compound | 1-(3,4-Difluorophenyl)-2-hydroxyethanol | Cytochrome P450 |

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which further increases water solubility and facilitates excretion. fiveable.meusmlestrike.comspringernature.com

Glucuronidation: The primary alcohol group of this compound is a prime substrate for glucuronidation. This is one of the most important Phase II pathways, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govrsc.org The reaction involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of the substrate, forming a highly water-soluble glucuronide conjugate. rsc.org This is a common metabolic route for alcohols. nih.gov

Sulfation: The alcohol group can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs). nih.gov This process involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group. Sulfation is another major pathway for the metabolism of phenols and alcohols. nih.gov

Interactive Data Table: Potential Phase II Metabolic Reactions of this compound

| Reaction Type | Substrate | Potential Metabolite | Key Enzyme Family |

| Glucuronidation | This compound | 2-Chloro-1-(3,4-difluorophenyl)ethyl glucuronide | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | This compound | 2-Chloro-1-(3,4-difluorophenyl)ethyl sulfate | Sulfotransferases (SULTs) |

In Vitro Studies Using Mammalian Systems

To definitively elucidate the metabolic pathways of this compound, in vitro studies using subcellular fractions from mammalian tissues, such as liver microsomes, are invaluable. nih.govresearchgate.netdls.comnih.gov Human liver microsomes contain a high concentration of Phase I enzymes, particularly the CYP450 isoforms, and are a standard tool for assessing metabolic stability and identifying metabolites. nih.govresearchgate.netdls.comnih.gov By incubating the compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYP450-mediated reactions), researchers can identify the products of Phase I metabolism. The inclusion of cofactors for Phase II enzymes, such as UDPGA and PAPS, in incubations with liver S9 fractions or hepatocytes allows for the detection of conjugated metabolites. springernature.com

Applications of 2 Chloro 1 3,4 Difluorophenyl Ethanol in Advanced Organic Synthesis

Utility as a Chiral Auxiliary and Ligand Precursor for Asymmetric Catalysis

While direct applications of 2-Chloro-1-(3,4-difluorophenyl)ethanol as a chiral auxiliary are not extensively documented in dedicated studies, its structural motifs are analogous to those found in well-established chiral auxiliaries and ligands. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are cleaved and can often be recovered. The inherent chirality of this compound makes its derivatives prime candidates for such roles.

The conversion of chiral β-haloalcohols into chiral ligands for asymmetric catalysis is a known strategy. The hydroxyl group of this compound can be derivatized, for instance, by conversion to a phosphine (B1218219) or an amine, to generate novel P,N or N,N-ligands. These ligands can then be complexed with transition metals to create catalysts for a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations. The electronic properties of the 3,4-difluorophenyl group can influence the catalytic activity and selectivity of the resulting metal complexes.

Building Block for the Synthesis of Complex Fluorinated Molecules

The strategic placement of fluorine atoms in organic molecules can profoundly influence their biological and material properties. This compound serves as an excellent starting material for the synthesis of a variety of complex fluorinated molecules.

Synthesis of Fluoroaryl Epoxides and Their Ring-Opening Reactions with Diverse Nucleophiles

One of the most valuable transformations of chlorohydrins is their conversion to epoxides. Treatment of this compound with a base, such as sodium hydroxide, readily yields the corresponding chiral 2-(3,4-difluorophenyl)oxirane. This fluoroaryl epoxide is a highly reactive intermediate susceptible to ring-opening by a wide array of nucleophiles.

The ring-opening of such epoxides is a powerful tool for introducing diverse functionalities with stereochemical control. The reaction typically proceeds via an SN2 mechanism, leading to trans-disubstituted products. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. For instance, in base-catalyzed ring-opening reactions, the nucleophile generally attacks the less sterically hindered carbon.

A variety of nucleophiles can be employed in these reactions, leading to a diverse range of fluorinated building blocks:

| Nucleophile | Product Class | Potential Applications |

| Amines/Azides | β-Amino alcohols | Pharmaceutical synthesis, chiral ligands |

| Thiols | β-Thio alcohols | Agrochemicals, material science |

| Cyanide | β-Hydroxy nitriles | Carboxylic acid derivatives |

| Organometallics (e.g., Grignard, organocuprates) | Substituted alcohols | C-C bond formation in complex synthesis |

These ring-opening reactions provide access to a library of enantiomerically enriched fluorinated compounds that are valuable synthons in medicinal and materials chemistry.

Precursor to Structurally Diverse Fluorinated Alcohols and Amines

Beyond epoxide formation, the chloro and hydroxyl groups of this compound can be manipulated to generate a variety of other important fluorinated molecules. The chlorine atom can be displaced by various nucleophiles to introduce new functional groups. For example, reaction with sodium azide (B81097) followed by reduction provides access to the corresponding chiral fluorinated amino alcohol.

Furthermore, the hydroxyl group can be oxidized to a ketone, which can then undergo further transformations such as reductive amination to yield a range of chiral fluorinated amines. These amines are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals.

Contribution to the Synthesis of Biologically Active Natural Products and Pharmaceutical Intermediates

The most prominent application of this compound is as a key chiral intermediate in the synthesis of the antiplatelet drug, Ticagrelor. acs.org The synthesis of this pharmaceutical agent highlights the importance of this building block in accessing complex, biologically active molecules.

The synthesis of the crucial cyclopropylamine (B47189) side chain of Ticagrelor often utilizes (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. This chiral alcohol is typically prepared through the asymmetric reduction of the corresponding ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966). Various biocatalytic methods employing ketoreductases have been developed to achieve high enantioselectivity in this reduction. acs.org

The resulting chiral chlorohydrin is then converted in a multi-step sequence to the desired (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, which is a critical component of the final drug molecule. While its use in the synthesis of natural products is not as widely reported, the functionalities present in this compound make it a plausible precursor for the synthesis of fluorinated analogues of natural products.

Role in the Preparation of Advanced Material Science Precursors and Polymer Chemistry

The incorporation of fluorine into polymers and materials can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. The 3,4-difluorophenyl group in this compound makes it an attractive monomer or precursor for fluorinated materials.

For instance, the hydroxyl group could be esterified with acrylic or methacrylic acid to form a fluorinated monomer suitable for polymerization. The resulting polymers would possess the difluorophenyl moiety as a pendant group, potentially influencing the polymer's properties, such as its refractive index and surface energy.

Furthermore, derivatives of this compound could be used to synthesize fluorinated liquid crystals or other advanced materials where the polarity and rigidity of the difluorophenyl group are advantageous. While this area of application is less explored than its pharmaceutical uses, the potential for this compound in materials science is significant and warrants further investigation.

Computational and Theoretical Investigations of 2 Chloro 1 3,4 Difluorophenyl Ethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost. For 2-chloro-1-(3,4-difluorophenyl)ethanol, DFT calculations have been instrumental in elucidating its fundamental characteristics.

Energy Profiles of Reaction Pathways and Transition State Analysis

DFT calculations have been employed to model the energy profiles of the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) to this compound. These studies map out the potential energy surface of the reaction, identifying the minimum energy pathways and the structures of transition states. This analysis is critical for understanding the reaction mechanism, predicting reaction rates, and identifying potential intermediates. For instance, understanding the energy barriers for different reduction pathways can aid in the selection of appropriate catalysts and reaction conditions to favor the formation of the desired stereoisomer. While specific energy values are highly dependent on the chosen functional and basis set, the general trend observed is the stabilization of the transition state by certain catalysts, thereby lowering the activation energy.

Electrostatic Potential Maps and Molecular Orbital Analysis

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. For this compound, ESP maps highlight the electron-rich and electron-deficient regions. The electronegative fluorine and chlorine atoms, along with the oxygen of the hydroxyl group, create significant negative electrostatic potential, indicating areas susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl group and the aromatic ring exhibit positive electrostatic potential, marking them as sites for nucleophilic interaction.

Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offers further insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. In this compound, the HOMO is typically localized on the phenyl ring and the oxygen atom, while the LUMO is distributed over the aromatic ring and the chloromethyl group. This distribution influences the molecule's role as an electron donor or acceptor in chemical reactions.

Molecular Dynamics Simulations for Conformational Preferences and Intermolecular Interactions

Molecular dynamics (MD) simulations have been utilized to explore the conformational landscape of this compound and its interactions with solvent molecules or enzymes. researchgate.net These simulations model the atomic motions over time, providing a dynamic picture of the molecule's behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derived Compounds

While specific QSAR studies focusing solely on derivatives of this compound are not extensively documented in publicly available literature, the principles of QSAR are highly relevant. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov